molecular formula C7H5N3O2 B13007828 Methyl 6-cyanopyridazine-4-carboxylate

Methyl 6-cyanopyridazine-4-carboxylate

Cat. No.: B13007828
M. Wt: 163.13 g/mol
InChI Key: LPJVTHHTOZNZIX-UHFFFAOYSA-N
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Preparation Methods

Methyl 6-cyanopyridazine-4-carboxylate can be synthesized through a reaction involving methyl 6-chloropyridazine-4-carboxylate, zinc cyanide (Zn(CN)₂), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in anhydrous dimethylformamide (DMF). The reaction mixture is heated to 100°C for 3 hours under a nitrogen atmosphere. After the reaction, the mixture undergoes aqueous workup and purification by column chromatography to yield the desired product as a white solid .

Chemical Reactions Analysis

Methyl 6-cyanopyridazine-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 6-cyanopyridazine-4-carboxylate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and molecular interactions involving pyridazine derivatives.

    Medicine: Research involving this compound contributes to the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 6-cyanopyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways involving nitrogen-containing heterocycles, which are known to exhibit various biological activities. detailed studies on the exact molecular targets and pathways are limited .

Comparison with Similar Compounds

Methyl 6-cyanopyridazine-4-carboxylate can be compared with other pyridazine derivatives, such as:

These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

methyl 6-cyanopyridazine-4-carboxylate

InChI

InChI=1S/C7H5N3O2/c1-12-7(11)5-2-6(3-8)10-9-4-5/h2,4H,1H3

InChI Key

LPJVTHHTOZNZIX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN=C1)C#N

Origin of Product

United States

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